Akt/SKG Substrate Peptide (TFA)

Beschreibung

Overview of Akt/Protein Kinase B (PKB) and Serum/Glucocorticoid-Regulated Kinase (SGK) Families in Cellular Regulation

The Akt/Protein Kinase B (PKB) and Serum/Glucocorticoid-Regulated Kinase (SGK) families are groups of serine/threonine-specific protein kinases that are central to a multitude of cellular processes. wikipedia.orgnih.gov The Akt family consists of three highly homologous isoforms, Akt1, Akt2, and Akt3, which are involved in regulating cell survival, growth, proliferation, metabolism, and angiogenesis. wikipedia.orgnih.gov Similarly, the SGK family, comprising SGK1, SGK2, and SGK3, shares structural and functional similarities with Akt kinases and participates in the regulation of ion channels, transporters, and cell survival. nih.govdrugbank.com Both Akt and SGK are key downstream effectors of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade that responds to various extracellular signals to govern cellular fate. youtube.comwikipedia.orgnih.gov

Activation of these kinases is a tightly regulated process. For full activity, both Akt and SGK require phosphorylation at two key sites by upstream kinases like phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) complex 2 (mTORC2). wikipedia.orgnih.gov Once activated, they phosphorylate a wide array of downstream substrates, thereby modulating their activity and orchestrating complex cellular responses. wikipedia.orgwikipedia.org

Significance of Akt/SGK Kinase Activity in Cellular Processes

The kinase activity of Akt and SGK is paramount for maintaining cellular homeostasis and responding to environmental cues. Dysregulation of this activity is implicated in a host of human diseases, including cancer, diabetes, and cardiovascular disorders. nih.govnumberanalytics.com

Key cellular processes regulated by Akt/SGK kinase activity include:

Cell Survival and Apoptosis: Akt and SGK promote cell survival by phosphorylating and inhibiting pro-apoptotic proteins. wikipedia.orgnih.govnumberanalytics.com

Cell Growth and Proliferation: These kinases drive cell growth and proliferation by activating downstream targets involved in protein synthesis and cell cycle progression. numberanalytics.comnih.gov

Metabolism: Akt plays a crucial role in glucose metabolism, including promoting glucose uptake and glycogen (B147801) synthesis. wikipedia.orgnih.gov SGK1 is also involved in regulating glucose transport. nih.gov

Angiogenesis: Akt1 is implicated in the formation of new blood vessels, a critical process in development and disease. wikipedia.org

Cell Migration: Both Akt and SGK influence cell migration, a fundamental process in development, wound healing, and cancer metastasis. wikipedia.orgcell-stress.com

The intricate involvement of Akt and SGK in these fundamental processes underscores the importance of their kinase activity as a central regulatory hub in cellular signaling networks.

Challenges in Direct Measurement of Kinase Activity in Complex Biological Systems

Directly measuring the activity of specific kinases like Akt and SGK within the complex environment of a cell presents several significant challenges. tandfonline.com The cellular milieu is a crowded space containing a vast number of kinases with overlapping substrate specificities. tandfonline.compnas.org This makes it difficult to isolate the activity of a single kinase without interference from others.

Furthermore, traditional methods for assaying kinase activity often have limitations:

Radiometric Assays: While sensitive, these assays involve the use of radioactive isotopes, which pose safety and disposal concerns and can be cumbersome for high-throughput screening. nih.govresearchgate.net

Antibody-Based Methods (e.g., ELISA): The development of highly specific antibodies that recognize only the phosphorylated form of a specific substrate can be challenging and time-consuming. nih.gov

In Vitro Assays: When kinases are removed from their natural cellular context, they may lose important regulatory inputs and exhibit altered, sometimes promiscuous, activity. pnas.org This can lead to the identification of non-physiological substrates and generate misleading results. pnas.org

Assay Interference: The presence of various molecules in cell lysates, as well as the compounds being tested in drug discovery screens, can interfere with the assay signal, leading to false positives or negatives. tandfonline.comresearchgate.net

These challenges highlight the need for more specific and reliable tools to dissect the activity of individual kinases within complex biological systems.

Emergence of Synthetic Peptide Substrates as Research Tools

To overcome the challenges of measuring kinase activity, researchers have turned to the development of synthetic peptide substrates. nih.gov These are short, custom-designed peptides that contain the specific amino acid sequence recognized and phosphorylated by a particular kinase. nih.govspringernature.com

The use of synthetic peptides offers several advantages:

Specificity: By designing peptides that mimic the known phosphorylation site of a kinase's natural substrate, researchers can create highly specific tools for measuring the activity of that particular kinase with minimal cross-reactivity. nih.govnih.gov

Versatility: Synthetic peptides can be easily modified with various tags, such as fluorescent molecules or biotin, to facilitate detection in a wide range of assay formats, including fluorescence-based and luminescence-based assays. springernature.comassayquant.com

Reproducibility: As chemically synthesized molecules, peptide substrates offer high purity and batch-to-batch consistency, leading to more reproducible experimental results.

High-Throughput Screening: The adaptability of peptide-based assays makes them well-suited for high-throughput screening (HTS) applications in drug discovery to identify kinase inhibitors. tandfonline.comreactionbiology.com

The development of libraries of synthetic peptide substrates has become a powerful approach for profiling kinase activity and identifying novel kinase substrates. pnas.orgnih.gov

Specific Niche of Akt/SKG Substrate Peptide (TFA) in Research

The Akt/SGK Substrate Peptide, often supplied as a trifluoroacetate (B77799) (TFA) salt, is a synthetic peptide specifically designed to be an efficient substrate for both Akt and SGK kinases. medchemexpress.comsigmaaldrich.com Its sequence is derived from a known phosphorylation site of a physiological substrate of these kinases, ensuring high affinity and specificity. nih.gov

A key feature of this peptide is that it is not significantly phosphorylated by other related kinases such as p70S6K or MAPK1, making it a selective tool for studying Akt and SGK activity. medchemexpress.com This specificity is crucial for accurately dissecting the roles of Akt and SGK in various signaling pathways without confounding data from other kinase activities.

The Akt/SGK Substrate Peptide (TFA) is primarily utilized in in vitro kinase assays to:

Quantify Akt/SGK Activity: Researchers can measure the rate of phosphorylation of this peptide to determine the enzymatic activity of purified Akt or SGK, or the activity present in cell or tissue extracts. sigmaaldrich.com

Screen for Inhibitors: The peptide is used in high-throughput screens to identify and characterize small molecule inhibitors of Akt and SGK, which have potential as therapeutic agents.

Study Kinase Regulation: By using this substrate, scientists can investigate how various upstream signals and regulatory proteins modulate the activity of Akt and SGK.

In essence, the Akt/SGK Substrate Peptide (TFA) provides a specific and reliable tool that fills a critical niche in cellular signaling research, enabling a more precise understanding of the function and regulation of the vital Akt and SGK kinases.

Detailed Research Findings

The following table summarizes key information about the kinases and related proteins discussed in this article.

| Protein Family | Members | Key Functions | Upstream Activators |

| Akt/PKB | Akt1, Akt2, Akt3 | Cell survival, growth, proliferation, metabolism, angiogenesis. wikipedia.orgnih.gov | PI3K, PDK1, mTORC2. wikipedia.orgyoutube.com |

| SGK | SGK1, SGK2, SGK3 | Ion channel regulation, cell survival, glucose transport. nih.govcell-stress.com | PI3K, PDK1, mTORC2. nih.gov |

Eigenschaften

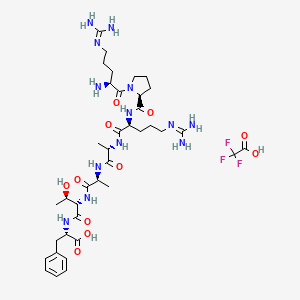

Molekularformel |

C38H60F3N13O11 |

|---|---|

Molekulargewicht |

932.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H59N13O9.C2HF3O2/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39;3-2(4,5)1(6)7/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t19-,20-,21+,23-,24-,25-,26-,27-;/m0./s1 |

InChI-Schlüssel |

LSVWDLPDNRWKJN-HYLJHJMJSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Historical Context and Design Principles of Akt/sgk Substrate Peptide Tfa

Early Discovery of Akt/SGK Kinase Substrates

The journey to understanding Akt and SGK began with their independent discovery. Akt was first identified as a proto-oncogene, noted for its pleckstrin homology (PH) and serine/threonine protein kinase domains. rsc.org A pivotal moment in understanding its function was the discovery of its first substrate, Glycogen (B147801) Synthase Kinase 3 (GSK3). nih.gov This finding was instrumental, as it linked Akt to critical cellular processes and provided the first clues into its mechanism of action. nih.gov Following this, much effort was dedicated to uncovering the role of the PI3K/Akt signaling pathway, which revealed that Akt activation requires phosphorylation at two key residues, Threonine 308 (T308) and Serine 473 (S473), for maximal activity. nih.gov

The SGK family of kinases (SGK1, SGK2, and SGK3) was identified separately. SGK1, for instance, was initially cloned as a gene transcriptionally activated by serum and glucocorticoids in rat mammary tumor cells. nih.gov It soon became apparent that SGKs are highly homologous to the Akt kinase family, particularly within their catalytic domains, and are often activated by the same upstream signals, including PI3K. nih.govyoutube.comacs.org This homology leads to a significant overlap in the substrates they phosphorylate. youtube.commrc.ac.uk Researchers have employed various methods, from traditional biochemical assays to advanced phosphoproteomic screens, to identify the ever-growing list of substrates for both kinase families. mrc.ac.ukcellsignal.com These screens have been vital in uncovering the roles of Akt and SGK in diverse cellular functions, including cell survival, growth, metabolism, and ion transport. rsc.orgnih.gov

Development of Phosphorylation Motifs for Akt/SGK

The discovery of initial substrates like GSK3 allowed researchers to decipher the specific amino acid sequences, or motifs, that Akt and SGK recognize for phosphorylation. nih.gov Analysis of these early substrates and the use of techniques like oriented peptide libraries led to the identification of a consensus phosphorylation motif. rsc.org This motif is characterized by the sequence RXRXX(S/T) , where 'R' is Arginine, 'X' is any amino acid, and 'S/T' is the target Serine or Threonine residue that gets phosphorylated. nih.govcellsignal.com

The arginine residues at the -5 and -3 positions relative to the phosphorylation site are particularly crucial for recognition by this class of kinases, often referred to as Arg-directed or AGC-family kinases. cellsignal.com While Akt and SGK share this core recognition motif, subtle variations in the surrounding amino acids can influence the efficiency of phosphorylation, leading to a partially overlapping, but not identical, set of physiological substrates. mrc.ac.uk The development of motif-specific antibodies, which recognize proteins only when they are phosphorylated within this specific RXRXX(S/T) context (where S/T denotes the phosphorylated residue), has become a powerful tool for identifying new substrates and studying the activation of these signaling pathways. nih.govcellsignal.combiocompare.comnih.gov

Rationale for the Design of Akt/SKG Substrate Peptide (TFA) Sequence (RPRAATF)

The Akt/SGK Substrate Peptide is a synthetic heptapeptide (B1575542) with the sequence Arg-Pro-Arg-Ala-Ala-Thr-Phe (RPRAATF) . mdpi.comnih.gov The rationale behind this specific sequence is to provide a highly selective and efficient substrate for assaying Akt/SGK activity in vitro. Its design is a prime example of rational peptide engineering based on the known phosphorylation motif.

The key features of the RPRAATF sequence are:

Arginine at -5 and -3: The peptide contains the critical Arginine (R) residues at the -5 (the first Arg) and -3 (the second Arg) positions relative to the phospho-acceptor site. This fulfills the primary requirement of the RXRXX(S/T) motif for recognition by Akt and SGK.

Threonine as the Phospho-acceptor: The peptide uses a Threonine (T) residue as the site of phosphorylation, which is a known target for these kinases.

Specificity: A crucial aspect of its design is its high specificity for Akt/SGK over other related kinases. It has been shown to be a poor substrate for other basophilic kinases like p70 S6 kinase and MAP kinase-activated protein kinase-1 (MAPKAPK-1). mdpi.comnih.gov This selectivity is achieved by the specific amino acids chosen for the 'X' positions and surrounding the core motif, which are favorable for Akt/SGK but not for other kinases. The Alanine (A) residues at the -2 and -1 positions, for example, contribute to this specificity.

This engineered selectivity makes the RPRAATF peptide an invaluable tool for researchers to specifically measure the enzymatic activity of Akt or SGK in purified systems or cell extracts without significant interference from other kinases.

Table 1: Characteristics of Akt/SKG Substrate Peptide (TFA)

| Property | Description | Reference |

|---|---|---|

| Sequence | H-Arg-Pro-Arg-Ala-Ala-Thr-Phe-OH (RPRAATF) | mdpi.com, nih.gov |

| Target Kinases | Akt (PKB) and SGK family kinases | mdpi.com |

| Phosphorylation Site | Threonine (Thr) at position +0 | nih.gov |

| Key Recognition Motif | Contains Arginine at -5 and -3 positions, consistent with the RXRXX(S/T) motif | cellsignal.com |

| Selectivity | Designed to be a specific substrate for Akt/SGK and is not significantly phosphorylated by MAPKAPK-1 or p70 S6 kinase | mdpi.com, nih.gov |

Specificity Considerations in Peptide Substrate Design

The design of a kinase substrate as specific as RPRAATF highlights several critical considerations in the field. Achieving specificity is a major challenge because the human genome contains over 500 protein kinases, many of which have overlapping substrate motifs. nih.govnih.gov

Key principles governing specificity include:

Permissive vs. Non-Permissive Residues: Substrate specificity is not only determined by favorable interactions with "permissive" residues (like the Arginines in the Akt motif) but also by the avoidance of "non-permissive" residues that may cause steric hindrance or repulsive interactions with the kinase's active site. nih.gov Furthermore, residues outside the core motif can influence binding and catalysis.

Specificity-Determining Residues (SDRs): Within the kinase itself, a small number of amino acids, known as specificity-determining residues (SDRs), form a pocket that recognizes the substrate peptide. nih.govpnas.org The precise composition and conformation of these SDRs dictate the kinase's preference for certain amino acids at each position of the substrate motif.

Subcellular Localization: In a cellular context, specificity is not solely dependent on the kinase-substrate interaction at the active site. The subcellular localization of both the kinase and its potential substrates plays a crucial role. mdpi.com For example, some Akt substrates are phosphorylated only at specific locations like the early endosomes or lysosomes, restricting the kinase's action to a subset of its potential targets. mdpi.com

Rational and Computational Design: Modern approaches increasingly use computational modeling and structural biology to rationally design peptide substrates and inhibitors. rsc.orgnih.govpnas.org By analyzing the crystal structures of kinase-substrate complexes, researchers can predict which amino acid substitutions in a peptide will enhance binding to the target kinase while diminishing affinity for off-target kinases. pnas.org

Evolution of Synthetic Peptide Substrates in Kinase Research

The use of synthetic peptides like RPRAATF represents a significant evolution in the study of protein kinases. Initially, researchers relied on using entire proteins as substrates, which could be cumbersome and prone to high background phosphorylation in crude cell extracts. nih.gov The transition to short, synthetic peptides offered a more convenient, specific, and reproducible method for assaying kinase activity. nih.gov

This evolution has been marked by several key technological advancements:

Peptide Libraries and Microarrays: High-throughput methods, such as on-bead screening of peptide libraries and high-density peptide microarrays, have been developed to rapidly profile the substrate specificity of a large number of kinases. nih.govnih.gov These techniques allow for the simultaneous testing of thousands of different peptide sequences to determine the optimal motif for a given kinase.

Motif-Specific Antibodies: The ability to generate antibodies that specifically recognize a phosphorylated motif (e.g., the phospho-RXRXXS/T motif) has revolutionized the identification of endogenous kinase substrates directly from cell lysates. nih.govcellsignal.com

Computational and Rational Design: As knowledge of kinase structure and specificity determinants has grown, the design of synthetic substrates has become more rational and less empirical. nih.govpnas.org Computational pipelines can now help predict optimal peptide sequences, aiding in the development of highly specific tools for research and diagnostics. rsc.orgnih.gov

Modified Peptides: The field continues to advance with the use of peptides containing unnatural or modified amino acids. These can be used to create "super-binders" or highly potent and specific inhibitors, pushing the boundaries of what can be achieved with peptide-based tools.

Referenced Compounds

Biochemical Mechanisms of Akt/sgk Substrate Peptide Tfa Phosphorylation

Enzymatic Interaction with Akt and SGK Kinases

The phosphorylation of the Akt/SGK Substrate Peptide is a highly specific event orchestrated by the intricate interplay between the peptide and the kinase enzymes, Akt and SGK. Both Akt and SGK are members of the AGC kinase family, sharing significant homology within their catalytic domains. molbiolcell.org This similarity underlies their ability to recognize and phosphorylate a partially overlapping set of substrates. nih.gov

The interaction begins with the recruitment of the kinase to its substrate. In a cellular context, this is often a multi-step process involving localization to specific subcellular compartments. molbiolcell.orgnih.gov For the phosphorylation to occur, the substrate peptide must bind to the active site of the kinase. This binding is not merely a random encounter but is dictated by specific structural features on both the kinase and the substrate. The kinase's active site contains a catalytic cleft, and the substrate peptide fits into this cleft in a specific orientation that positions the target amino acid for phosphorylation. nih.gov

The activation of Akt and SGK themselves is a prerequisite for their enzymatic activity. This activation involves their own phosphorylation at key regulatory sites by upstream kinases like PDK1 and mTORC2. nih.govfrontiersin.orgfrontiersin.org Once activated, conformational changes expose the catalytic domain, allowing it to bind ATP and the substrate peptide, facilitating the transfer of a phosphate (B84403) group. nih.govmdpi.com

Identification of the Specific Phosphorylation Site within Akt/SGK Substrate Peptide (TFA)

The specificity of phosphorylation by Akt and SGK is largely determined by the amino acid sequence surrounding the target serine or threonine residue. Both kinases preferentially recognize a consensus motif characterized by arginine residues at specific positions relative to the phosphorylation site. nih.govnih.gov

The widely accepted consensus phosphorylation motif for both Akt and SGK is Arg-X-Arg-X-X-Ser/Thr (RXRXXS/T) , where X can be any amino acid. nih.govnih.govasm.org The arginine residues at the -5 and -3 positions (relative to the phosphorylated Ser/Thr at position 0) are crucial for substrate recognition and binding. nih.govnih.gov The Akt/SGK Substrate Peptide is designed to contain this specific motif, making it an ideal substrate for these kinases. The peptide sequence RPRAATF, for instance, is based on the N-terminus of GSK-3 and contains a serine residue that acts as the phospho-acceptor site. sinobiological.comresearchgate.net The phosphorylation event, therefore, occurs specifically on this serine or a threonine within the consensus sequence of the peptide.

Kinetic Analysis of Akt/SGK Substrate Peptide (TFA) Phosphorylation

To quantitatively understand the efficiency and speed of the phosphorylation reaction, kinetic analyses are employed. These studies typically determine key parameters that describe the enzyme's activity.

Determination of Michaelis-Menten Parameters (K_m) for Akt and SGK

The Michaelis-Menten constant, or K_m, is a fundamental parameter in enzyme kinetics. It represents the concentration of the substrate at which the enzyme operates at half of its maximum velocity (V_max). nih.gov A lower K_m value indicates a higher affinity of the enzyme for its substrate, meaning the enzyme can become saturated at lower substrate concentrations. The determination of K_m for the Akt/SGK Substrate Peptide with both Akt and SGK kinases is crucial for comparing their relative affinities for this substrate. While specific K_m values can vary based on experimental conditions and kinase isoforms, they provide a standardized measure of the enzyme-substrate interaction.

Table 1: Illustrative Michaelis-Menten Parameters

| Kinase | Substrate | K_m (µM) |

| Akt1 | Akt/SGK Substrate Peptide | Value |

| SGK1 | Akt/SGK Substrate Peptide | Value |

Note: Specific values are dependent on experimental conditions and would be determined empirically.

Analysis of V_max and Turnover Rates

V_max represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. nih.gov It is directly proportional to the enzyme concentration. The turnover number, or k_cat, is a measure of the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as V_max divided by the total enzyme concentration. Analyzing V_max and k_cat provides insights into the catalytic efficiency of Akt and SGK in phosphorylating the substrate peptide. A higher k_cat indicates a more efficient enzyme.

Factors Influencing Enzymatic Efficiency and Substrate Utilization

The efficiency of the phosphorylation of the Akt/SGK Substrate Peptide is not solely dependent on the enzyme and substrate concentrations. Other factors, most notably the availability of the co-substrate ATP, play a critical role.

ATP Concentration Dependencies

ATP is the phosphate donor in the phosphorylation reaction catalyzed by kinases. nih.gov Therefore, its concentration directly influences the reaction rate. The relationship between the kinase and ATP can also be described by Michaelis-Menten kinetics, with a specific K_m value for ATP. This K_m (ATP) represents the ATP concentration at which the kinase functions at half its maximal velocity, assuming the peptide substrate is saturating.

In laboratory assays, it is standard practice to use ATP at a concentration well above its K_m value to ensure that the reaction rate is not limited by ATP availability. nih.gov This allows for the accurate determination of the kinetic parameters (K_m and V_max) with respect to the peptide substrate. The intracellular concentration of ATP is typically in the millimolar range, which is often much higher than the K_m of many kinases for ATP, suggesting that under normal physiological conditions, kinases may not be limited by ATP supply. nih.govnih.gov However, changes in cellular energy status that affect the ATP/ADP ratio can influence kinase activity. frontiersin.org

Cofactor Requirements

The phosphorylation of the Akt/SGK Substrate Peptide (TFA) is a complex enzymatic process catalyzed by the serine/threonine kinases Akt (also known as Protein Kinase B) and SGK (Serum and Glucocorticoid-inducible Kinase). The catalytic activity of these kinases and their ability to phosphorylate their substrates are critically dependent on the presence of specific cofactors. These essential molecules range from energy-providing nucleotides and metal ions to upstream protein kinases that are required for the activation of Akt and SGK themselves.

The primary and most fundamental cofactor for any kinase-mediated phosphorylation is Adenosine (B11128) Triphosphate (ATP). nih.govnih.gov ATP serves as the phosphate donor; the terminal (gamma) phosphate group of the ATP molecule is transferred to a serine or threonine residue on the substrate peptide. nih.gov This reaction is energetically favorable and is the core of the phosphorylation event. Beyond its role as a phosphate source, ATP binding to the catalytic cleft of Akt is also crucial for inducing and stabilizing a specific conformational state. nih.govnih.govpnas.org This ATP-bound conformation protects the phosphorylated residues within the kinase's own activation loop (such as Threonine 308 in Akt1) from being dephosphorylated by phosphatases like Protein Phosphatase 2A (PP2A). nih.govpnas.org This allosteric regulation by ATP ensures that the kinase remains in an active state long enough to phosphorylate its substrates effectively. nih.govnih.gov

The function of ATP in the phosphorylation reaction is inextricably linked to the presence of a divalent metal ion, most commonly Magnesium (Mg²⁺). nih.govresearchgate.net The Mg²⁺ ion is essential for the catalytic activity of virtually all protein kinases, including Akt and SGK. It forms a coordination complex with the phosphate groups of the ATP molecule, typically binding to the beta and gamma phosphates. researchgate.net This interaction serves two main purposes: it helps to properly orient the ATP molecule within the kinase's active site for optimal phosphate transfer and it neutralizes the negative charges of the phosphate groups, which facilitates the nucleophilic attack by the hydroxyl group of the serine or threonine residue on the substrate peptide. researchgate.net Essentially, the Mg²⁺-ATP complex is the true co-substrate for the kinase. nih.gov

For Akt and SGK to become catalytically competent to phosphorylate their substrates, they must first be activated themselves through a series of phosphorylation events. This activation process is dependent on upstream kinases, which can be considered essential cofactors in the broader signaling context. Key among these are PDK1 (Phosphoinositide-dependent Kinase 1) and mTORC2 (mechanistic Target of Rapamycin (B549165) Complex 2). nih.govnih.govnih.gov In response to cellular signals, Akt and SGK are recruited to the cell membrane, a process often mediated by the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov This colocalization allows mTORC2 to phosphorylate a residue in the hydrophobic motif of Akt (Serine 473) and SGK (Serine 422). nih.gov This initial phosphorylation event creates a docking site for PDK1, which then phosphorylates a critical threonine residue in the activation loop of both Akt (Threonine 308) and SGK (Threonine 256), leading to their full activation. nih.govnih.govdundee.ac.ukjohnshopkins.edu Therefore, PDK1 and mTORC2 are indispensable for the activation of Akt and SGK, making them crucial "cofactors" for the subsequent phosphorylation of the substrate peptide.

The table below summarizes the key cofactors required for the phosphorylation of substrates by Akt and SGK kinases.

| Cofactor | Type | Role in Phosphorylation |

| Adenosine Triphosphate (ATP) | Nucleotide | Acts as the essential phosphate donor for the phosphorylation reaction. nih.gov Also functions as an allosteric modulator, stabilizing the active conformation of Akt and protecting it from dephosphorylation. nih.govpnas.org |

| Magnesium (Mg²⁺) | Metal Ion | Forms a complex with ATP (Mg²⁺-ATP) to orient the phosphate groups for transfer and facilitate the catalytic process. nih.govresearchgate.net It is essential for kinase activity. |

| PDK1 | Protein Kinase | An upstream activating kinase that phosphorylates a key threonine residue in the activation loop of both Akt and SGK, which is required for their full enzymatic activity. nih.govnih.gov |

| mTORC2 | Protein Kinase Complex | An upstream activating kinase complex that phosphorylates the hydrophobic motif of Akt and SGK, priming them for full activation by PDK1. nih.govnih.gov |

| Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) | Lipid Second Messenger | Recruits Akt to the plasma membrane, facilitating its interaction with and activation by PDK1 and mTORC2. nih.gov |

Methodological Frameworks Employing Akt/sgk Substrate Peptide Tfa

In Vitro Kinase Assay Protocols Utilizing Akt/SGK Substrate Peptide (TFA)

In vitro kinase assays are fundamental for quantifying the catalytic activity of a purified kinase. nih.gov These assays typically involve incubating the kinase with its substrate peptide, a phosphate (B84403) donor (usually adenosine (B11128) triphosphate - ATP), and necessary cofactors like magnesium ions. nih.gov The rate of phosphate transfer from ATP to the peptide substrate is then measured, providing a direct readout of kinase activity. nih.gov The Akt/SGK Substrate Peptide (TFA) is specifically designed for this purpose and is not significantly phosphorylated by other kinases like p70S6K or MAPK1, ensuring a degree of specificity in the assay. dcchemicals.com

The traditional "gold standard" for measuring kinase activity involves the use of radiolabeled ATP, specifically with the gamma-phosphate labeled with Phosphorus-32 ([γ-³²P]ATP). nih.govresearchgate.netnih.gov In this assay, the kinase transfers the radioactive ³²P from ATP to the Akt/SGK substrate peptide.

General Protocol Outline:

Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant Akt1), the Akt/SGK substrate peptide, a buffer solution with magnesium chloride, and a mixture of non-radioactive ("cold") ATP and [γ-³²P]ATP. harvard.edu

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the peptide. harvard.edu

Termination: The reaction is stopped, often by adding a solution like Laemmli sample buffer or an acid such as trichloroacetic acid (TCA). harvard.edu

Separation and Detection: The phosphorylated peptide is separated from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide, followed by washing to remove the free ATP. Alternatively, SDS-PAGE can be used to separate the reaction products. harvard.edunih.gov

Quantification: The amount of radioactivity incorporated into the peptide is measured using a scintillation counter. nih.govresearchgate.net This count is directly proportional to the kinase activity. nih.gov

This method is highly sensitive and provides a direct measurement of phosphate incorporation. nih.gov However, it requires specialized handling and disposal procedures for radioactive materials. researchgate.net

Table 1: Key Components in a Radioactive Kinase Assay

| Component | Function | Typical Concentration/Amount |

| Kinase | Enzyme catalyzing the phosphorylation | Nanomolar range (e.g., 2-20 nM) nih.gov |

| Akt/SGK Substrate Peptide | Substrate to be phosphorylated | Micromolar range |

| [γ-³²P]ATP | Radioactive phosphate donor | Microcuries (µCi) per reaction harvard.edu |

| "Cold" ATP | Non-radioactive phosphate donor | Micromolar to millimolar range |

| Assay Buffer | Provides optimal pH and ionic strength | e.g., MOPS or HEPES based buffers researchgate.net |

| MgCl₂ | Cofactor for the kinase | Millimolar range researchgate.net |

To circumvent the challenges associated with radioactivity, a variety of non-radioactive assay formats have been developed. These methods offer increased safety and are often more amenable to high-throughput screening (HTS).

Fluorescence-based assays are a popular non-radioactive alternative. nih.gov They rely on changes in fluorescence properties upon phosphorylation of the substrate peptide.

Fluorescence Resonance Energy Transfer (FRET): In a FRET-based kinase assay, the substrate peptide is labeled with a donor and an acceptor fluorophore. When the peptide is not phosphorylated, the fluorophores are in close proximity, allowing for energy transfer and resulting in a specific fluorescence signal. Upon phosphorylation, a conformational change or cleavage by a protease can separate the fluorophores, leading to a change in the FRET signal that is proportional to kinase activity. youtube.com

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This technology utilizes donor and acceptor beads that are brought into proximity by a specific binding event. nih.gov For a kinase assay, one might use a biotinylated Akt/SGK substrate peptide captured by a streptavidin-coated donor bead and a phospho-specific antibody that binds to the phosphorylated peptide, which is in turn captured by a protein A-coated acceptor bead. When the beads are close, a singlet oxygen molecule produced by the donor bead upon excitation triggers a chemiluminescent signal from the acceptor bead. This signal is directly proportional to the amount of phosphorylated peptide. nih.gov

Fluorescence Polarization (FP): This method is based on the principle that small, fluorescently labeled molecules rotate rapidly in solution, resulting in low fluorescence polarization. youtube.com In an FP kinase assay, a fluorescently labeled Akt/SGK substrate peptide is used. When the peptide is phosphorylated, it can be bound by a large, phospho-specific antibody. This binding event significantly slows down the rotation of the fluorescent peptide, leading to an increase in fluorescence polarization that can be measured to quantify kinase activity. youtube.com

Table 2: Comparison of Fluorescence-Based Assay Formats

| Assay Type | Principle | Advantages | Disadvantages |

| FRET | Energy transfer between two fluorophores | Homogeneous, real-time measurements | Potential for spectral overlap and background fluorescence |

| AlphaScreen | Proximity-based signal amplification | High sensitivity, homogeneous | Susceptible to interference from colored compounds nih.gov |

| Fluorescence Polarization | Change in rotational speed of a fluorescent molecule upon binding | Homogeneous, simple "mix-and-read" format | Can have high background signals and false positives youtube.com |

Luminescence-based assays typically measure the depletion of ATP or the generation of ADP during the kinase reaction.

Kinase-Glo® Assay: This popular assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction has occurred. bpsbioscience.com The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. The light produced by the luciferase reaction is directly proportional to the ATP concentration. Therefore, a lower luminescent signal indicates higher kinase activity, as more ATP has been consumed. bpsbioscience.com

ADP-Glo™ Assay: Conversely, the ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction. This is a two-step process. First, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is subsequently detected using a luciferase-based reaction. In this case, the luminescent signal is directly proportional to kinase activity. bpsbioscience.com This method is generally considered more sensitive than ATP depletion assays. bpsbioscience.com

This approach utilizes antibodies that specifically recognize the phosphorylated form of the Akt/SGK substrate peptide.

ELISA (Enzyme-Linked Immunosorbent Assay): In an ELISA-based kinase assay, the Akt/SGK substrate peptide is immobilized on a microplate well. nih.gov After the kinase reaction, the plate is washed, and a primary antibody specific to the phosphorylated peptide is added. This is followed by the addition of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogenic or chemiluminescent substrate is then added, and the resulting signal, which is proportional to the amount of phosphorylated peptide, is measured. nih.govabcam.cn

Western Blotting: While less common for quantitative kinase assays, Western blotting can be used to detect the phosphorylated substrate. After the kinase reaction, the products are separated by SDS-PAGE, transferred to a membrane, and probed with a phospho-specific antibody. researchgate.net This method is more qualitative but can be useful for confirming phosphorylation.

A study successfully used an antibody specific for the phospho-motif generated by Akt to isolate and identify a novel 160-kDa substrate for the kinase, designated as AS160. nih.gov This demonstrates the power of phospho-specific antibodies in kinase research.

Coupled enzyme assays link the kinase reaction to a second enzymatic reaction that produces a detectable signal. For instance, the ADP produced by the kinase reaction can be used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then used by lactate (B86563) dehydrogenase in a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm. nih.gov These assays provide a continuous, real-time measurement of kinase activity.

Non-Radioactive Detection Methods

Adaptation of Akt/SGK Substrate Peptide (TFA) for High-Throughput Screening (HTS)

The characteristics of the Akt/SGK Substrate Peptide (TFA) make it highly suitable for adaptation in high-throughput screening (HTS) campaigns aimed at identifying modulators of Akt and SGK activity. HTS assays are essential in drug discovery for screening large compound libraries. The peptide's defined sequence and specificity for its target kinases allow for the development of robust and reproducible assays. bmglabtech.com

Several HTS-compatible assay formats can be employed, including:

Fluorescence-Based Assays: These assays often rely on the detection of the phosphorylated peptide. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are well-suited for HTS. researchgate.net In a typical FP assay, a fluorescently labeled version of the peptide is used. When the small, rapidly rotating peptide is phosphorylated by Akt or SGK, and subsequently bound by a larger phospho-specific antibody, the rotational speed of the complex decreases, leading to an increase in the polarization of the emitted light. This change in polarization is directly proportional to the extent of phosphorylation. bmglabtech.com

Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. bmglabtech.com As Akt or SGK phosphorylates the substrate peptide, ATP is converted to ADP. The amount of ADP generated is then quantified in a subsequent reaction that produces light, providing an indirect measure of kinase activity. bmglabtech.com This format is highly sensitive and less prone to interference from fluorescent compounds. bmglabtech.com

AlphaScreen® Technology: This bead-based assay involves a biotinylated substrate peptide and an antibody that recognizes the phosphorylated form of the peptide. nih.gov Upon phosphorylation, the antibody brings donor and acceptor beads into close proximity, generating a chemiluminescent signal. nih.gov

The successful adaptation of Akt/SGK Substrate Peptide (TFA) for HTS requires careful optimization of assay conditions, including enzyme and substrate concentrations, ATP levels, and incubation times, to ensure a robust signal-to-background ratio and sensitivity to inhibitors. bmglabtech.com

Integration with Mass Spectrometry-Based Phosphoproteomics for Kinase Activity Inference

Mass spectrometry (MS)-based phosphoproteomics has emerged as a powerful, unbiased approach to identify and quantify thousands of phosphorylation events within a cell, providing a global view of kinase signaling networks. nih.govresearchgate.net While global phosphoproteomics provides a broad picture, targeted MS approaches, such as Selected Reaction Monitoring (SRM), offer high sensitivity and specificity for monitoring specific phosphorylation events, including the phosphorylation of the Akt/SGK substrate motif. biorxiv.org

Integrating the use of Akt/SGK Substrate Peptide (TFA) with MS-based methods can be highly informative. In vitro kinase assays using the peptide can be analyzed by MS to confirm phosphorylation and to precisely identify the site of modification. More broadly, large-scale phosphoproteomic studies can identify endogenous proteins that contain the RXRXXS/T motif, the consensus sequence recognized by Akt and SGK. nih.govportlandpress.comfrontiersin.org

By combining data from these global analyses with the results from targeted in vitro assays using the Akt/SGK Substrate Peptide, researchers can:

Identify novel physiological substrates of Akt and SGK. nih.govresearchgate.net

Build more comprehensive signaling network maps. nih.gov

Infer kinase activity by observing changes in the phosphorylation status of known substrates containing the consensus motif in response to various stimuli or inhibitors. nih.gov

For instance, a quantitative phosphoproteomics study in adipocytes identified a vast number of insulin-regulated phosphorylation sites, and by integrating this data with machine learning, researchers were able to predict physiological substrates of several kinases, including a novel Akt substrate. nih.gov This demonstrates the power of combining large-scale data with predictive approaches to unravel kinase-substrate relationships.

Considerations for Assay Optimization and Validation

To ensure the reliability and accuracy of data generated using the Akt/SGK Substrate Peptide (TFA), rigorous assay optimization and validation are paramount.

Specificity Controls and Counter-Screening

A key advantage of the Akt/SGK Substrate Peptide is its reported specificity, as it is not significantly phosphorylated by other kinases like p70 S6 kinase or MAP kinase-activated protein kinase-1. rndsystems.com However, it is crucial to experimentally verify this specificity within the context of the chosen assay system.

Specificity controls should include:

Testing against a panel of related kinases: This is particularly important for basophilic kinases that may have overlapping substrate specificities. nih.gov

Using specific inhibitors: Employing known, potent inhibitors of Akt and SGK can confirm that the observed phosphorylation is indeed due to the activity of these kinases. nih.gov

Counter-screening: When screening for inhibitors, any identified "hits" should be tested against other kinases to ensure they are not broad-spectrum inhibitors. nih.gov This helps to identify compounds with a specific mechanism of action.

The similar substrate specificities of Akt and SGK isoforms present a challenge in distinguishing their individual activities. nih.govportlandpress.com Both kinase families recognize the RXRXXS/T motif. portlandpress.com Therefore, attributing the phosphorylation of the substrate peptide solely to Akt without considering the contribution of SGK can be misleading, especially in cellular contexts where both may be active. nih.govdundee.ac.uk

| Control Type | Purpose | Example |

| Kinase Panel | To assess substrate specificity. | Test the peptide with other basophilic kinases like PKA and PKC. |

| Specific Inhibitors | To confirm the identity of the phosphorylating kinase. | Use a highly selective Akt inhibitor to see if phosphorylation is abolished. |

| Counter-Screening | To determine the selectivity of identified inhibitors. | Test active compounds against a panel of unrelated kinases. |

| Phosphatase Inhibitors | To prevent dephosphorylation of the substrate. | Include inhibitors like pervanadate (B1264367) in cell-based assays. nih.gov |

Minimizing Background Phosphorylation

Background phosphorylation, or the phosphorylation of the substrate peptide by sources other than the kinase of interest, can significantly impact assay performance by reducing the signal-to-noise ratio.

Strategies to minimize background phosphorylation include:

High-purity reagents: Using highly purified enzyme preparations and synthetic peptide substrates is essential.

Optimized buffer conditions: The buffer composition, including pH and salt concentrations, should be optimized to favor the activity of the target kinase while minimizing non-specific interactions.

Inclusion of phosphatase inhibitors: In assays using cell lysates, the presence of endogenous phosphatases can lead to dephosphorylation of the product. nih.gov Including a cocktail of phosphatase inhibitors is critical to preserve the phosphorylated substrate. nih.gov

Careful handling of ATP: ATP is a universal substrate for kinases. Contamination of reagents with ATP can lead to background signal.

Reproducibility and Robustness in Kinase Activity Measurement

The ultimate goal of any kinase assay is to provide reproducible and robust data.

Key factors contributing to reproducibility and robustness include:

Standardized protocols: All assay steps, from reagent preparation to data analysis, should be clearly defined and consistently followed.

Quality control of reagents: The activity of the kinase and the purity of the substrate peptide should be regularly monitored.

Appropriate statistical analysis: The use of proper controls and statistical methods is necessary to determine the significance of the results.

Assay validation: The assay should be validated for its linearity, sensitivity, and precision. This includes determining the Z'-factor, a statistical parameter used to evaluate the quality of an HTS assay.

By carefully considering these optimization and validation steps, researchers can confidently employ the Akt/SGK Substrate Peptide (TFA) to generate high-quality, reliable data on the activity of these important kinases.

Characterization of Akt and SGK Isoform Activity and Specificity

The Akt/SGK substrate peptide is instrumental in dissecting the distinct and overlapping functions of Akt and SGK isoforms. Mammals express three highly homologous Akt isoforms (Akt1, Akt2, and Akt3) and three SGK isoforms (SGK1, SGK2, and SGK3). conicet.gov.arnih.gov While these kinases share a similar activation mechanism and substrate consensus sequence, they exhibit non-redundant and sometimes opposing roles in cellular processes. conicet.gov.arnih.gov

Using the substrate peptide in kinase assays allows for a quantitative comparison of the catalytic activity of each purified isoform. Researchers can determine kinetic parameters such as Km and Vmax for the peptide, revealing subtle differences in substrate affinity and turnover rates among the isoforms.

Studies have utilized peptide libraries to define the optimal substrate motifs for Akt, revealing a consensus sequence of Arg-X-Arg-X-X-Ser/Thr-Hyd, where Hyd is a bulky hydrophobic residue. nih.govresearchgate.net The most critical residues for recognition are arginines at positions -5 and -3 relative to the phosphorylation site (Ser/Thr). nih.govnih.gov While SGK shares this substrate specificity, variations in the surrounding amino acids can influence the preference of individual Akt and SGK isoforms. nih.gov By systematically modifying the peptide sequence, researchers can map the specific determinants for isoform-selective phosphorylation. For instance, nanobodies have been developed that can specifically interact with Akt1 or Akt2 isoforms, which, when combined with peptide substrate assays, can further elucidate isoform-specific functions. nih.gov

| Kinase Family | Consensus Motif | Key Recognition Residues | Reference |

|---|---|---|---|

| Akt (PKB) | RXRXX(S/T)B | Arginine at -5 and -3 | researchgate.netnih.gov |

| SGK | RXRXX(S/T) | High similarity to Akt motif | nih.gov |

Identification and Validation of Akt/SGK Kinase Inhibitors and Activators

The peptide substrate is a cornerstone of assays designed to discover and characterize modulators of Akt/SGK activity, which are highly sought after as potential therapeutics for diseases like cancer and diabetes. nih.govnih.gov

In high-throughput screening (HTS) campaigns, the Akt/SGK substrate peptide is used to assay the activity of thousands of small molecules. nih.govlifechemicals.com In a typical kinase assay, a purified Akt or SGK enzyme is incubated with the peptide substrate, ATP (often radiolabeled), and a test compound. The amount of phosphorylated peptide directly correlates with kinase activity. A decrease in peptide phosphorylation indicates an inhibitor, while an increase suggests an activator. nih.gov For example, a fluorescence-based kinase assay using a peptide substrate was employed in an HTS campaign that screened 50,400 small molecules to identify novel SGK3 inhibitors. nih.gov Similarly, libraries of kinase inhibitors have been screened against parasites like Schistosoma mansoni to identify compounds that inhibit the parasite's Akt, revealing the potential for developing new chemotherapeutics. nih.govresearchgate.net

Once a potential modulator is identified, the substrate peptide is used to elucidate its mechanism of action. By varying the concentrations of both the peptide substrate and ATP, researchers can determine if an inhibitor is ATP-competitive, non-competitive, or uncompetitive. For instance, GSK2110183 and GSK2141795 were identified as potent, selective, and ATP-competitive inhibitors of all three Akt isoforms through assays that measured the decreased phosphorylation of downstream substrates. consensus.appresearchgate.net Such studies are critical for understanding how a drug candidate interacts with the kinase and for guiding its further development. The peptide can also be used to study allosteric activators, such as SC79, which enhance kinase activity by binding to a site other than the active site. nih.gov

Elucidation of Upstream Signaling Pathways Regulating Akt/SGK Activity

The activity of Akt and SGK is tightly controlled by upstream signaling pathways, most notably the PI3K (phosphatidylinositol 3-kinase) pathway. nih.govresearchgate.net Growth factors or insulin activate PI3K, leading to the production of the second messenger PIP3 at the cell membrane. nih.govyoutube.com This recruits both Akt/SGK and the upstream kinase PDK1 to the membrane, resulting in the phosphorylation and activation of Akt/SGK. nih.govnii.ac.jp

By measuring the phosphorylation of the Akt/SGK substrate peptide in cell lysates, researchers can monitor the activation state of the entire upstream pathway. For example, treating cells with a growth factor like EGF or insulin leads to a measurable increase in the phosphorylation of the substrate peptide, which can be blocked by inhibitors of PI3K or PDK1. youtube.commerckmillipore.com This provides a reliable readout for the functional status of the PI3K/Akt/SGK signaling axis and is used to study how various stimuli or genetic alterations (e.g., mutations in the tumor suppressor PTEN, a negative regulator of the pathway) impact this critical cellular network. nih.govnih.gov

Investigating Kinase Regulation by Post-Translational Modifications and Allosteric Modulators

The activity of Akt and SGK is regulated not just by upstream kinases but also by a complex array of post-translational modifications (PTMs) and allosteric interactions. conicet.gov.arelifesciences.org While phosphorylation at two key sites (Threonine 308 and Serine 473 in Akt1) is the canonical activation mechanism, other PTMs like ubiquitination, acetylation, and O-GlcNAcylation also play crucial regulatory roles. nih.govnih.govresearchgate.net

The Akt/SGK substrate peptide is an essential tool for in vitro studies dissecting the impact of these PTMs. For example, researchers can use semi-synthetic Akt proteins containing specific PTMs, such as O-GlcNAcylation at Ser473 or phosphorylation at Tyr474, and then measure their kinase activity towards the peptide substrate. nih.gov Such experiments have revealed that these modifications can partially activate Akt, adding layers of complexity to its regulation. nih.gov Similarly, the peptide can be used to study how allosteric modulators, which bind to the kinase outside of the active site, affect its catalytic function. elifesciences.org These studies are crucial for a complete understanding of how Akt/SGK activity is fine-tuned within the cell. conicet.gov.ar

| Modification | Site (in Akt1) | Effect on Kinase Activity | Reference |

|---|---|---|---|

| Phosphorylation | Thr308 | Required for activation | nih.govnih.gov |

| Phosphorylation | Ser473 | Required for full activation; can modulate substrate specificity | nih.govnih.gov |

| O-GlcNAcylation | Ser473 | Can partially increase kinase activity | nih.gov |

| Phosphorylation | Tyr474 | Can partially increase kinase activity | nih.gov |

| K63-linked Ubiquitination | Lys8, Lys14 | Promotes membrane recruitment and activation | nih.gov |

Comparative Analysis of Akt/SGK Substrate Peptide (TFA) with Other Substrates

While the synthetic Akt/SGK peptide is widely used, it is important to compare its characteristics with other substrates to understand its advantages and limitations. Natural protein substrates of Akt/SGK are numerous and diverse, including GSK-3, FOXO transcription factors, and PRAS40. nih.govplos.orgcellsignal.com Peptides derived from the phosphorylation sites of these proteins can also be used in kinase assays.

The primary advantage of a standardized synthetic peptide like the Akt/SGK Substrate Peptide is its consistency, purity, and specificity, which ensures low background and high reproducibility in HTS and mechanistic studies. sinobiological.com In contrast, using full-length protein substrates can be more complex due to the need for protein expression and purification, and the presence of other potential phosphorylation sites.

However, different peptide substrates can reveal distinct aspects of kinase regulation. For example, studies comparing kinase activity towards different substrate peptides have shown that the phosphorylation status of Akt (e.g., phosphorylated only at Thr308 versus dually phosphorylated at Thr308 and Ser473) can alter its substrate preference. nih.gov The addition of the Ser-473 phosphorylation can either positively or negatively regulate kinase activity in a substrate-dependent manner. nih.gov Therefore, while the standard Akt/SGK peptide is an excellent tool for general activity measurements, comparing its phosphorylation with that of other substrate peptides can provide deeper insights into the nuanced substrate selectivity of different Akt/SGK isoforms and phospho-forms. nih.govnih.gov

| Substrate Type | Example | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Standard Synthetic Peptide | RPRAATF (GSK-3 derived) | High purity, consistency, specificity, good for HTS | May not reflect all aspects of isoform/phospho-form specificity | sinobiological.com |

| Full-Length Protein | Recombinant GSK-3β or FOXO1 | More physiologically relevant context | Complex purification, potential for multiple phosphorylation sites, lower throughput | nih.govnih.gov |

| Peptide Library | Oriented Peptide Array Library (OPAL) | Allows for de novo determination of optimal motifs and specificity | Requires complex synthesis and analysis methods | nih.gov |

Unveiling Kinase Specificity: The Role of Akt/SGK Substrate Peptide (TFA) in Biochemical Profiling

The Akt/SGK Substrate Peptide, a synthetic peptide often derived from the phosphorylation site of glycogen (B147801) synthase kinase 3 (GSK-3), serves as a important tool in the field of biochemical and molecular research. Its primary application lies in the detailed investigation of kinase substrate specificity, enabling researchers to dissect the intricate signaling pathways governed by protein kinases. This article focuses on the specific application of this peptide in profiling the substrate preferences of a wide array of kinases.

Theoretical Implications and Contribution to Kinase Biology

Advancing the Understanding of Akt/SGK Catalytic Mechanisms

The use of the Akt/SGK Substrate Peptide, with its specific amino acid sequence RPRAATF, has been instrumental in dissecting the catalytic mechanisms of Akt and SGK. As a specific substrate, it allows for the precise measurement of kinase activity in various contexts, from purified enzyme preparations to complex cell lysates. nih.gov This specificity is crucial, as the peptide is not significantly phosphorylated by other common kinases like p70 S6 kinase or MAPKAP kinase-1, ensuring that the observed activity can be confidently attributed to Akt or SGK. ubc.ca

Studies utilizing this peptide have helped to elucidate the multi-step activation process of Akt. The activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif. nih.govuniprot.org By using the Akt/SGK Substrate Peptide in kinase assays with different mutants and phosphorylated forms of Akt, researchers have been able to correlate these phosphorylation events with catalytic activity. For instance, the phosphorylation of Thr308 has been shown to be essential for kinase activity, while the phosphorylation of Ser473 further enhances it. nih.govnih.gov The peptide acts as a reporter of the kinase's catalytic competence, allowing for a quantitative analysis of how these post-translational modifications translate into functional enzyme activity.

Furthermore, the peptide has been employed in kinetic studies to determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). nih.gov These studies provide a quantitative measure of the affinity of Akt/SGK for its substrate and its efficiency in catalyzing the phosphotransfer reaction. This information is fundamental to understanding the catalytic cycle of these kinases and how their activity is modulated by upstream signals and cellular conditions.

Insights into the Structural Determinants of Kinase-Substrate Recognition

The interaction between a kinase and its substrate is a highly specific event governed by the three-dimensional structures of both molecules. The Akt/SGK Substrate Peptide has been pivotal in revealing the structural basis of this recognition by Akt and SGK. The consensus recognition motif for Akt is characterized by the sequence RXRXXS/T, where R is arginine, X is any amino acid, and S/T is the serine or threonine phosphorylation site. youtube.comnih.gov The Akt/SGK Substrate Peptide, with its sequence RPRAATF, fits this consensus.

The crystal structure of the activated Akt kinase domain in a ternary complex with a GSK-3β peptide substrate and an ATP analog has provided a detailed snapshot of this interaction at the atomic level. nih.govuniprot.orgresearchgate.net This structural data revealed that the arginine residues at the -3 and -5 positions relative to the phosphorylation site on the substrate peptide make critical contacts with acidic residues in the kinase's catalytic cleft. These electrostatic interactions are a primary determinant of substrate specificity, explaining why Akt preferentially phosphorylates substrates with this particular motif. nih.gov

The structure also highlighted how the phosphorylation state of Akt itself influences its conformation and ability to bind substrates. The phosphorylation of Thr309 and Ser474 induces conformational changes that order the activation loop and the αC helix, creating a competent active site for substrate binding and catalysis. nih.govuniprot.org The GSK-3β peptide substrate fits snugly into this pre-formed active site, allowing for efficient phosphotransfer. This structural understanding, gained through studies with this peptide, is crucial for comprehending how kinases achieve their remarkable specificity.

Contribution to the Broader Field of Protein Kinase Research

The insights gained from studying the interaction of the Akt/SGK Substrate Peptide with its target kinases have had a ripple effect across the broader field of protein kinase research. The principles of substrate recognition elucidated for Akt and SGK, particularly the importance of charged residues in the substrate for binding to the kinase's catalytic domain, have proven to be a recurring theme among many other protein kinases. nih.gov

Research on Akt/SGK substrate specificity has spurred the development and refinement of techniques like peptide library screening to determine the consensus recognition motifs for a wide array of kinases. nih.gov This approach, where large libraries of peptides with randomized sequences are screened for phosphorylation by a specific kinase, has become a powerful tool for mapping kinase-substrate relationships on a large scale.

Furthermore, understanding how the activity of Akt is regulated by phosphorylation and allosteric mechanisms has provided a paradigm for studying other members of the AGC kinase family, to which Akt and SGK belong. nih.govnih.gov The concept of a "hydrophobic motif" and its role in kinase activation, first clarified in studies of Akt, is now recognized as a conserved regulatory feature in many other kinases. ucsd.edu This cross-pollination of knowledge has accelerated our understanding of the intricate regulatory networks that govern cellular signaling.

Refinement of Predictive Models for Kinase-Substrate Interactions

The wealth of experimental data generated using the Akt/SGK Substrate Peptide and similar peptide substrates has been instrumental in the development and refinement of computational models that predict kinase-substrate interactions. These predictive tools are essential for navigating the complexity of the human phosphoproteome, which comprises hundreds of thousands of phosphorylation sites.

Early predictive models relied heavily on the linear sequence motif surrounding the phosphorylation site. The detailed characterization of the Akt consensus motif (RXRXXS/T) through peptide screening provided a foundational dataset for these models. youtube.com However, it became clear that linear motifs alone were not always sufficient for accurate prediction.

More sophisticated models now incorporate a variety of features, including structural information about the kinase and substrate, evolutionary conservation, and data from high-throughput phosphoproteomic experiments. oup.comnih.govplos.org The experimental validation of predicted substrates is crucial for improving the accuracy of these models. The Akt/SGK Substrate Peptide serves as a well-characterized positive control in such validation experiments.

Recent advances in machine learning and artificial intelligence have led to the development of powerful new predictive models. oup.comnih.gov These models are trained on large datasets of known kinase-substrate interactions, including those identified through peptide library screening. For example, the KinasePhos 3.0 tool utilizes machine learning models trained on experimentally verified kinase-specific phosphorylation sites to predict phosphorylation events with high accuracy. researchgate.net The data derived from studies using the Akt/SGK Substrate Peptide and its variants contribute to the training and benchmarking of these next-generation predictive tools, ultimately enhancing our ability to map the complex signaling networks that control cellular life. nih.govresearchgate.net

Limitations and Critical Considerations in the Research Use of Akt/sgk Substrate Peptide Tfa

Differences Between In Vitro Peptide-Based Assays and Cellular Context

A significant gap exists between simplified in vitro assays using synthetic peptides and the intricate environment within a living cell. nih.govamericanpeptidesociety.org While in vitro assays offer a controlled environment to study specific molecular interactions, they lack the complexity of the cellular context. nih.gov

In the cellular environment, Akt and SGK (serum/glucocorticoid-regulated kinase) are components of dynamic signaling pathways. dtic.milnih.gov Their activity is tightly regulated by upstream signals, such as those from phosphoinositide 3-kinase (PI3K), and by the presence of scaffolding proteins that bring kinases and substrates into close proximity. portlandpress.commdpi.com These factors, which are absent in a typical in vitro peptide-based assay, can significantly influence substrate recognition and phosphorylation efficiency.

Furthermore, the activation state and inherent properties of the protein substrate can affect the activity of the upstream kinase. nih.gov This reciprocal regulation is a critical aspect of cellular signaling that is not captured when using a short, biologically inactive peptide substrate. Cell-based assays, while more complex, can provide a more physiologically relevant picture by evaluating peptide activity within a living system. americanpeptidesociety.org

Table 1: Comparison of In Vitro Peptide-Based Assays and Cellular Context

| Feature | In Vitro Peptide-Based Assay | Cellular Context |

| System Complexity | Low (purified kinase, synthetic peptide, ATP) | High (multiple interacting proteins, scaffolding proteins, feedback loops) |

| Regulation | Primarily dependent on enzyme and substrate concentration | Tightly regulated by upstream signaling pathways (e.g., PI3K/mTOR) and post-translational modifications |

| Substrate Presentation | Free in solution or immobilized on a surface | Often localized to specific subcellular compartments and brought into proximity by scaffolding proteins |

| Physiological Relevance | Lower, as it lacks the native cellular environment | Higher, reflecting the true biological environment |

Potential for Non-Physiological Interactions

The use of a short peptide sequence, representing only a minimal recognition motif, can lead to non-physiological interactions. In their natural cellular environment, kinases like Akt and SGK often recognize their substrates through multiple points of contact, not just the primary phosphorylation sequence. nih.gov These additional interactions, which may involve docking domains or other motifs on both the kinase and the full-length substrate protein, contribute to the high specificity of signal transduction.

When a short peptide is used in an in vitro assay, these secondary recognition sites are absent. This can lead to a phenomenon known as "promiscuity," where the kinase may phosphorylate the peptide substrate, but this interaction might not occur or might be much less efficient with the full-length protein in a cellular context. pnas.org Furthermore, the high concentrations of purified kinase often used in in vitro assays can exacerbate this issue, driving less specific interactions that would not happen at physiological protein concentrations. pnas.org

Considerations for In Vitro Environment Versus In Vivo Complexity

The transition from the controlled in vitro setting to the complex in vivo environment is fraught with challenges. The in vivo milieu is characterized by a high degree of compartmentalization, with signaling events often restricted to specific subcellular locations, such as the plasma membrane or the nucleus. nih.gov Akt, for example, is recruited to the plasma membrane by the products of PI3K, where it is activated. portlandpress.commdpi.com This spatial regulation is a key determinant of its substrate specificity.

Moreover, the in vivo environment contains a vast array of other proteins, lipids, and small molecules that can influence kinase activity and substrate availability. The presence of endogenous ATP, competing substrates, and phosphatases that actively dephosphorylate substrates adds another layer of complexity that is not typically replicated in a simplified in vitro assay. nih.gov Therefore, results obtained from in vitro peptide assays should be interpreted with caution and, whenever possible, validated using cell-based or in vivo models.

Influence of Truncation (Peptide vs. Full-Length Protein Substrate)

The use of a truncated peptide in place of a full-length protein substrate is a significant consideration. nih.govrsc.org While peptides are easier to synthesize and use in high-throughput screening formats, they lack the three-dimensional structure and additional binding motifs of the full-length protein. nih.govdoi.org

Research has shown that truncation can sometimes lead to unexpected increases in binding affinity for certain domains, but this is not always representative of the physiological interaction. nih.govacs.org The conformation of the peptide in solution can be very different from the conformation of the same sequence within the context of the folded protein. This can affect how the kinase recognizes and binds to the substrate. doi.org

In some cases, the full-length protein structure is necessary for the substrate to be active and recognized by the kinase. nih.gov Docking sites outside of the immediate phosphorylation motif can play a crucial role in substrate recruitment and the efficiency of the phosphorylation event. nih.gov For instance, some kinases have domains that bind to specific sequences on their substrates, bringing the catalytic domain into the correct position. nih.gov These interactions are lost when using a short peptide, potentially leading to a misrepresentation of the kinase's true substrate preference and activity.

Future Directions in Research Utilizing Akt/sgk Substrate Peptide Tfa

Development of Advanced Assay Formats

The foundational use of Akt/SGK Substrate Peptide is in kinase assays, often employing radioisotope-based methods to measure phosphate (B84403) incorporation. merckmillipore.comnih.gov However, the future lies in the development of safer, more efficient, and high-throughput assay formats.

A significant advancement is the use of fluorescent peptide substrates . nih.gov These assays monitor the change in fluorescence intensity upon phosphorylation of the peptide in the presence of magnesium and ATP, offering a non-radioactive alternative. nih.gov This method allows for continuous monitoring of kinase activity in real-time. nih.gov

Furthermore, the development of luminescence-based activity assays , such as ADP-Glo™, provides another sensitive, high-throughput option for screening potential kinase inhibitors and activators. reactionbiology.com These advanced formats are crucial for accelerating drug discovery and basic research into Akt/SGK signaling.

Table 1: Comparison of Kinase Assay Formats

| Assay Format | Principle | Advantages | Disadvantages |

| Radiometric | Measures incorporation of radiolabeled phosphate (e.g., [γ-³²P]-ATP) into the substrate peptide. nih.gov | High sensitivity and direct measurement of phosphorylation. reactionbiology.com | Use of hazardous radioactive materials, requires specialized handling and disposal. |

| Fluorescence-Based | Detects changes in fluorescence of a labeled peptide upon phosphorylation. nih.gov | Non-radioactive, allows for real-time and continuous monitoring. nih.gov | Potential for interference from fluorescent compounds, may require specific instrumentation. |

| Luminescence-Based | Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal. reactionbiology.com | High sensitivity, suitable for high-throughput screening, non-radioactive. reactionbiology.com | Indirect measurement of phosphorylation, can be affected by ATPases. |

| ELISA-Based | Utilizes a specific antibody to detect the phosphorylated form of the substrate peptide on a solid phase. abcam.com | Non-radioactive, high specificity, suitable for quantifying kinase activity in various samples. abcam.com | Multiple steps, may have lower throughput compared to other methods. |

Integration with Systems Biology Approaches for Network-Level Understanding

The Akt/SGK signaling pathway is not a linear cascade but a complex network of interactions. scbt.com Future research will increasingly integrate the use of Akt/SGK Substrate Peptide (TFA) with systems biology approaches to gain a holistic understanding of this network. By mapping the downstream effects of Akt activation, researchers can elucidate how this pathway integrates various signals to control fundamental cellular processes like protein synthesis, glucose metabolism, and cell cycle progression. scbt.com

Investigating the phosphorylation of a multitude of substrates in different cellular contexts and in response to various stimuli will be key. scbt.com This approach will help to understand how dysregulation of the Akt pathway contributes to diseases such as cancer and metabolic disorders. scbt.com Recent proteomic studies have challenged simplistic models of substrate localization, indicating that many Akt substrates shuttle between the nucleus and cytoplasm, highlighting the need for further investigation into the precise location of Akt activity. nih.gov

Applications in Novel Drug Discovery Paradigms (e.g., PROTACs involving Akt)

The development of novel therapeutic strategies is a major focus of future research. One such promising area is the application of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. youtube.com

The Akt/SGK pathway is a prime target for PROTAC development. For instance, SGK3-PROTAC1 has been developed to specifically target SGK3 for degradation, which is crucial in overcoming resistance to PI3K/Akt inhibitors in breast cancer. nih.gov This PROTAC links an SGK inhibitor to a ligand for the VHL E3 ubiquitin ligase, marking SGK3 for destruction by the proteasome. nih.gov Similarly, peptide-based PROTACs (p-PROTACs) are being designed to induce the degradation of Akt itself, offering a new therapeutic avenue for various cancers. nih.gov

Table 2: Examples of PROTACs Targeting the Akt/SGK Pathway

| PROTAC | Target Protein | Mechanism of Action | Potential Application |

| SGK3-PROTAC1 | SGK3 | Induces VHL-mediated degradation of SGK3. nih.gov | Overcoming resistance to PI3K/Akt inhibitors in breast cancer. nih.gov |

| p-PROTAC (CPP tria-PR) | Akt | Induces degradation of Akt. nih.gov | Cancer therapy. nih.gov |

Exploration of Akt/SGK Substrate Peptide (TFA) in Structural Biology Studies of Kinase-Substrate Complexes

Understanding the precise molecular interactions between kinases and their substrates is fundamental to designing specific inhibitors. X-ray crystallography and other structural biology techniques are powerful tools in this endeavor.

The crystal structure of the activated Akt kinase domain in a complex with a GSK3β-peptide substrate and an ATP analog has provided significant insights into the mechanism of Akt regulation and substrate recognition. nih.gov These studies have revealed how the phosphorylation of key residues in Akt leads to a conformational change that creates an active kinase. nih.gov Analysis of the interaction between Akt and the GSK3β-peptide explains how Akt selects for its specific substrates. nih.gov Future studies using Akt/SGK Substrate Peptide (TFA) and its variants will continue to refine our understanding of these critical kinase-substrate interactions, paving the way for the development of more selective and potent therapeutic agents.

Expanding the Utility of Akt/SGK Substrate Peptide (TFA) for Ex Vivo Tissue Analysis

The analysis of kinase activity directly in tissue samples provides a more physiologically relevant context than in vitro assays. The use of Akt/SGK Substrate Peptide (TFA) can be expanded for ex vivo analysis of tissue biopsies. For example, elevated Akt activation has been observed in bone metastases of prostate cancer compared to the primary tumor. nih.gov

Methods utilizing overlapping peptide pools for stimulating peripheral blood mononuclear cells (PBMCs) ex vivo allow for the simultaneous detection of T-cell responses to various antigens. nih.gov A similar principle can be applied to assess kinase activity in tissue lysates. By incubating tissue extracts with the Akt/SGK Substrate Peptide and measuring its phosphorylation, researchers can gain insights into the activity of the Akt/SGK pathway in disease states, such as in tumor biopsies or tissues from patients with metabolic disorders. This approach could be invaluable for patient stratification and for monitoring the efficacy of targeted therapies.